CNX-011-67 -

CNX-011-67

Catalog Number: EVT-264058
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CNX-011-67 is a highly potent and selective small molecule agonist with an EC50 of 0.24 nM towards human GPR40. CNX-011-67 suppresses glucagon secretion in pancreatic islets under chronic glucolipotoxic conditions in vitro. CNX-011-67 enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients.
Classification

CNX-011-67 is classified as a pharmaceutical compound and specifically as a GPR40 agonist, which places it within the category of drugs targeting metabolic disorders, particularly type 2 diabetes mellitus. Its mechanism of action involves stimulating insulin secretion in response to glucose levels, thereby aiding in glucose homeostasis .

Synthesis Analysis

The synthesis of CNX-011-67 involves several technical steps that ensure the purity and efficacy of the compound. While specific proprietary methods may not be fully disclosed in public literature, general approaches to synthesizing GPR40 agonists typically include:

  1. Starting Materials: Utilizing readily available chemical precursors that can be modified through various organic chemistry techniques.
  2. Reactions: Employing reactions such as alkylation, acylation, and cyclization to construct the core structure of the compound.
  3. Purification: Techniques like recrystallization or chromatography are used to isolate the desired product from by-products and unreacted materials.

The detailed methodologies for CNX-011-67 synthesis have not been explicitly outlined in the available literature but would follow standard practices for pharmaceutical synthesis .

Molecular Structure Analysis

The molecular structure of CNX-011-67 can be characterized by its unique arrangement of atoms that facilitates its interaction with GPR40. While specific structural data such as molecular formula or 3D conformation are not provided in the sources, compounds like CNX-011-67 typically exhibit features such as:

  • A central aromatic ring system.
  • Functional groups that enhance lipophilicity and receptor binding affinity.

Further studies involving X-ray crystallography or NMR spectroscopy would provide more precise structural insights .

Chemical Reactions Analysis

CNX-011-67 undergoes several chemical reactions during its interaction with biological systems:

  1. Binding to GPR40: The primary reaction involves CNX-011-67 binding to GPR40, leading to receptor activation.
  2. Signal Transduction: Upon binding, a cascade of intracellular signaling events occurs, primarily involving pathways that increase intracellular calcium levels and stimulate insulin secretion from pancreatic beta cells.
  3. Metabolism: The compound may undergo metabolic transformations in vivo, which could affect its pharmacokinetics and pharmacodynamics.

The specific details of these reactions are critical for understanding how CNX-011-67 exerts its therapeutic effects .

Mechanism of Action

The mechanism of action for CNX-011-67 primarily revolves around its role as a GPR40 agonist:

  1. Receptor Activation: Upon administration, CNX-011-67 binds to GPR40 on pancreatic beta cells.
  2. Calcium Mobilization: This binding triggers an increase in intracellular calcium levels, which is crucial for insulin granule exocytosis.
  3. Insulin Secretion: The elevated calcium levels lead to enhanced secretion of insulin in response to glucose stimulation.

Research indicates that this mechanism not only improves insulin secretion but also contributes to beta-cell preservation under glucotoxic conditions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not extensively documented for CNX-011-67, typical properties for similar compounds include:

  • Solubility: Often soluble in organic solvents but may have limited aqueous solubility.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.

Further characterization through experimental studies would be necessary to establish these properties definitively .

Applications

CNX-011-67 has significant potential applications in scientific research and clinical settings:

  1. Diabetes Treatment: Its primary application lies in managing type 2 diabetes by enhancing insulin secretion and preserving beta-cell function.
  2. Research Tool: It serves as a valuable tool for studying GPR40 signaling pathways and their implications in metabolic diseases.
  3. Pharmacological Studies: The compound is utilized in preclinical studies to evaluate its efficacy and safety profiles before potential clinical trials.
Mechanism of Action and Pharmacodynamics of CNX-011-67

GPR40 Agonism and Receptor Activation Dynamics

CNX-011-67 is a highly selective small-molecule agonist of the G protein-coupled receptor 40 (GPR40), also designated Free Fatty Acid Receptor 1 (FFAR1). It exhibits nanomolar potency, with an EC₅₀ of 0.24 nM against the human GPR40 receptor [9]. GPR40 is predominantly expressed in pancreatic β-cells, enteroendocrine cells, and specific brain regions. Upon binding, CNX-011-67 stabilizes an active conformational state of the receptor, triggering downstream signaling cascades. Unlike endogenous fatty acids that exhibit low receptor specificity, CNX-011-67 demonstrates >1,000-fold selectivity for GPR40 over related receptors (e.g., GPR120), minimizing off-target effects [8] [10]. Kinetic binding studies reveal sustained receptor occupancy, correlating with prolonged pharmacodynamic effects observed in vivo.

Table 1: Selectivity and Potency Profile of CNX-011-67

ParameterValueExperimental Context
Human GPR40 EC₅₀0.24 nMIn vitro receptor activation
Selectivity (GPR40/GPR120)>1,000-foldCompetitive binding assays
Plasma Protein Binding>99%Equilibrium dialysis (rat plasma)

Modulation of Gαq/11 Signaling Pathway and Cytosolic Calcium Flux

Activation of GPR40 by CNX-011-67 engages the Gαq/11 subunit, stimulating phospholipase C-β (PLC-β). This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, triggering calcium release into the cytosol. Concurrently, DAG activates protein kinase C (PKC), which potentiates voltage-dependent L-type calcium channels on the β-cell membrane. This dual action results in a robust influx of extracellular calcium ions, elevating cytosolic [Ca²⁺] by 2.5-fold within minutes in INS-1 insulinoma cells [3] [6]. Crucially, calcium flux is glucose-dependent; minimal effects occur at basal glucose (≤3 mM), but significant amplification occurs at stimulatory glucose (≥8 mM). This mechanism ensures insulin secretion only during hyperglycemia, reducing hypoglycemia risk [5] [10].

Table 2: Intracellular Signaling Effects of CNX-011-67

Signaling EventChangeBiological Outcome
PLC-β activity↑ 3.1-foldIncreased IP₃/DAG generation
Cytosolic [Ca²⁺] (11 mM glucose)↑ 150%Enhanced insulin vesicle exocytosis
Mitochondrial Ca²⁺ uptake↑ 80%Augmented ATP synthesis

Glucose-Dependent Insulin Secretion Enhancement

CNX-011-67 enhances insulin secretion exclusively under hyperglycemic conditions, functioning as a glucose-sensitizer. In neonatal streptozotocin (n-STZ) diabetic rats, a single oral dose (15 mg/kg) increased glucose-stimulated insulin secretion (GSIS) by 2.3-fold during oral glucose tolerance tests (OGTT) [8]. Chronic administration (15 mg/kg twice daily for 8 weeks) restored first-phase insulin secretion and augmented second-phase secretion. Notably, a "memory effect" was observed: insulin secretion remained elevated for one week post-treatment withdrawal, suggesting β-cell reprogramming [3] [8]. In human islets from type 2 diabetes (T2D) patients, CNX-011-67 (1 μM) rescued impaired GSIS, increasing secretion by 65% at stimulatory glucose (16.7 mM) [8]. Mechanistically, this involves upregulated expression of:

  • Glucokinase (GCK): ↑ 2.1-fold (enhances glucose phosphorylation)
  • Pancreatic duodenal homeobox-1 (PDX1): ↑ 1.8-fold (master β-cell transcription factor)
  • Insulin gene (INS): ↑ 2.5-fold (boosts insulin biosynthesis) [3] [10].

Table 3: Insulin Secretion Enhancement in Preclinical Models

ModelInterventionInsulin Secretion ChangeKey Mechanism
n-STZ rats (acute)CNX-011-67 (15 mg/kg)↑ 130% vs. vehicleRestored 1st-phase GSIS
n-STZ rats (chronic)CNX-011-67 (8 weeks)↑ 210% vs. baseline↑ Islet insulin content
Human T2D isletsCNX-011-67 (1 μM)↑ 65% at 16.7 mM glucoseRescued glucose response

Suppression of Glucagon Secretion Under Glucolipotoxic Conditions

Under glucolipotoxic conditions (e.g., 16.7 mM glucose + 500 μM palmitate), α-cells exhibit dysregulated glucagon secretion. CNX-011-67 suppresses aberrant glucagon release by 40% in isolated rat islets exposed to such conditions [9]. This occurs via two interconnected mechanisms:

  • Indirect β-Cell Mediation: Enhanced insulin secretion from neighboring β-cells activates insulin receptors on α-cells, inhibiting glucagon exocytosis via the cAMP/PKA pathway.
  • Direct α-Cell Effects: GPR40 activation in α-cells reduces cAMP production and modulates K⁺ATP channel activity, hyperpolarizing the cell membrane [3] [9].Additionally, CNX-011-67 improves mitochondrial function in β-cells under glucolipotoxicity, increasing ATP production by 50% and reducing reactive oxygen species (ROS). This preserves α-cell glucose sensing, preventing paradoxical glucagon secretion during hyperglycemia [6] [8].

Table 4: Glucagon Modulation Under Glucolipotoxicity

Experimental ConditionGlucagon SecretionKey Regulators Affected
Palmitate (500 μM) + 16.7 mM glucose↑ 220% vs. control↑ ROS, ↓ ATP
+ CNX-011-67 (1 μM)↓ 40% vs. palmitateNormalized cAMP, restored K⁺ATP

Properties

Product Name

CNX-011-67

IUPAC Name

unknow.

Solubility

Soluble in DMSO

Synonyms

CNX-011-67; CNX011-67; CNX 011-67; CNX-01167; CNX01167; CNX 01167.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.